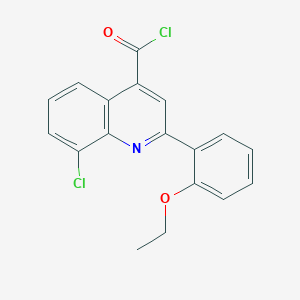

8-クロロ-2-(2-エトキシフェニル)キノリン-4-カルボニルクロリド

説明

“8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C18H13Cl2NO2 and a molecular weight of 346.21 .

Molecular Structure Analysis

The molecular structure of “8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride” is based on its molecular formula, C18H13Cl2NO2 . This indicates that it contains 18 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis

The molecular weight of “8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride” is 346.21 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用

医薬品研究

キノリン化合物は、その治療特性により、創薬において広く使用されています。 これらは、創薬におけるリードのための重要な足場として役立ち、クロロキン、ピリメタミン、メフロキンなどの抗マラリア薬の合成に使用されてきました .

医薬化学

これらの化合物は、タンパク質、受容体、酵素などのさまざまな生物学的標的に作用するため、さまざまな健康問題に対する新規な薬剤候補となり得ます .

抗菌剤の用途

キノリン誘導体は抗菌特性を示し、新しい抗菌剤の開発において貴重なものとなっています .

抗がん研究

一部のキノリン誘導体は、抗がん剤としての可能性を示しており、がん治療の選択肢に関する研究のための道を開いています .

農薬工業

キノリンは、農薬化学において、殺虫剤や植物成長調整剤の開発に役立っています .

生物有機化学

生物有機化学では、キノリンは生物学的プロセスの研究や生化学研究におけるツールとして使用されることがあります .

工業化学

キノリン化合物は、工業化学において、染料、化学薬品、特定の特性を持つ材料の合成など、幅広い用途があります .

抗ウイルス研究

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds used in sm cross-coupling reactions can influence various biochemical pathways by facilitating the formation of carbon–carbon bonds .

Result of Action

The sm cross-coupling reaction, in which similar compounds are used, results in the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . .

生化学分析

Biochemical Properties

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the inhibition or activation of these enzymes . The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, thereby altering their catalytic properties.

Cellular Effects

The effects of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in cell growth and differentiation . Additionally, 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have also indicated that 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels.

Metabolic Pathways

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride can affect the synthesis and degradation of certain biomolecules, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride within cells and tissues are essential for understanding its biological effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride within tissues is influenced by its interactions with tissue-specific proteins and transporters.

Subcellular Localization

The subcellular localization of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride plays a critical role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride can accumulate in the cytoplasm, where it can modulate metabolic processes and enzyme activity.

特性

IUPAC Name |

8-chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-2-23-16-9-4-3-6-12(16)15-10-13(18(20)22)11-7-5-8-14(19)17(11)21-15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFKSTHDXJGDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201539 | |

| Record name | 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-75-1 | |

| Record name | 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

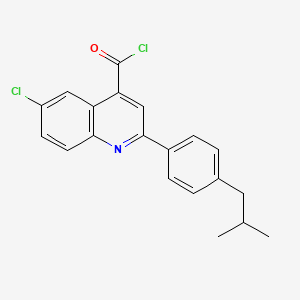

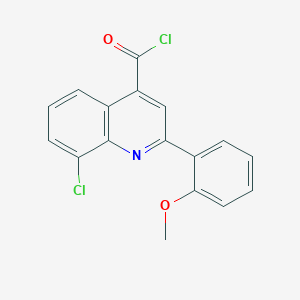

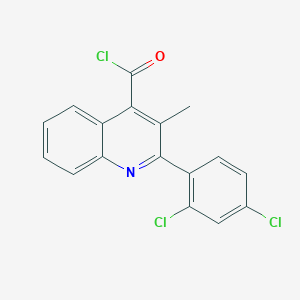

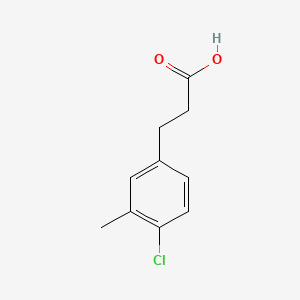

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。